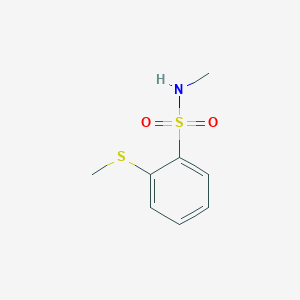
N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which also contains a methyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide typically involves the reaction of 2-(methylsulfanyl)benzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(methylsulfinyl)benzene-1-sulfonamide: Similar structure but with a sulfinyl group instead of a sulfanyl group.
N-Methyl-2-(methylsulfonyl)benzene-1-sulfonamide: Contains a sulfonyl group instead of a sulfanyl group.
N-Methyl-2-(methylthio)benzene-1-sulfonamide: Similar structure with a thioether group.
Uniqueness
N-Methyl-2-(methylsulfanyl)benzene-1-sulfonamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C8H11NO2S2 |
|---|---|
Molecular Weight |
217.3 g/mol |
IUPAC Name |
N-methyl-2-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO2S2/c1-9-13(10,11)8-6-4-3-5-7(8)12-2/h3-6,9H,1-2H3 |
InChI Key |
JZOWVLLYZYLHMI-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


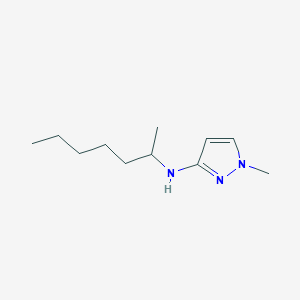
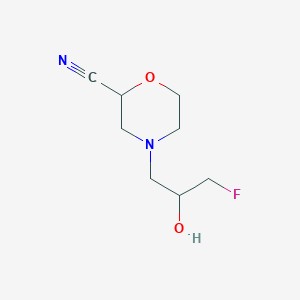

![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13259450.png)
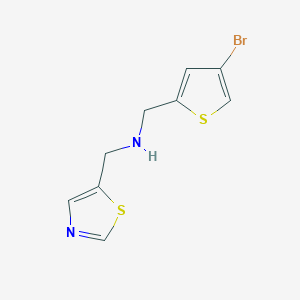
![Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate](/img/structure/B13259471.png)
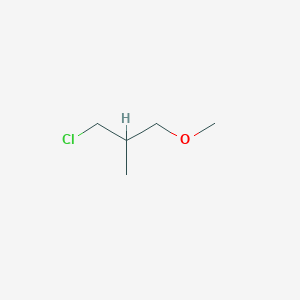

amine](/img/structure/B13259491.png)
![3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol](/img/structure/B13259497.png)


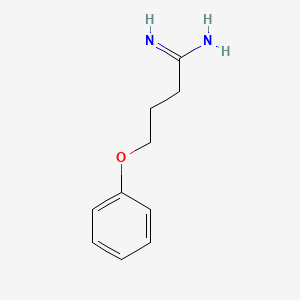
![2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol](/img/structure/B13259526.png)
